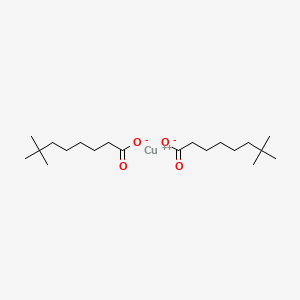

Copper neodecanoate

CAS No.: 68084-48-0

Cat. No.: VC13680232

Molecular Formula: C20H38CuO4

Molecular Weight: 406.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68084-48-0 |

|---|---|

| Molecular Formula | C20H38CuO4 |

| Molecular Weight | 406.1 g/mol |

| IUPAC Name | copper;7,7-dimethyloctanoate |

| Standard InChI | InChI=1S/2C10H20O2.Cu/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

| Standard InChI Key | CLUOTFHJTGLPSG-UHFFFAOYSA-L |

| SMILES | CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2] |

| Canonical SMILES | CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2] |

Introduction

Synthesis and Industrial Production of Copper Neodecanoate

Laboratory-Scale Synthesis

Copper neodecanoate is typically synthesized through a two-step reaction involving neodecanoic acid and copper salts. A widely cited method involves the neutralization of neodecanoic acid with sodium hydroxide to form sodium neodecanoate, followed by a metathesis reaction with copper nitrate:

-

Neutralization Reaction:

This step generates sodium neodecanoate, which is then reacted with copper nitrate in an aqueous medium.

-

Metathesis Reaction:

The product is extracted using organic solvents such as xylene or toluene, yielding copper neodecanoate with high purity .

Industrial Production Methods

Industrial production often substitutes copper nitrate with copper(II) oxide or carbonate to reduce costs. The reaction is conducted in non-polar solvents like xylene under reflux conditions, followed by filtration and recrystallization for purification . A key industrial variant involves dispersing the compound in toluene at ~60% concentration, optimized for applications requiring consistent viscosity and solubility .

Table 1: Comparison of Synthesis Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactants | Cu(NO₃)₂, C₉H₁₉COOH | CuO/CuCO₃, C₉H₁₉COOH |

| Solvent | Methanol/Water | Xylene/Toluene |

| Purity Control | Recrystallization | Filtration & Distillation |

| Yield | 70–80% | 85–90% |

Chemical Properties and Reactivity

Thermal Decomposition and Redox Behavior

Copper neodecanoate undergoes thermal decomposition at elevated temperatures (150–300°C), forming copper oxides and releasing neodecanoic acid derivatives. This property is exploited in the production of superconducting films, where controlled pyrolysis yields YBa₂Cu₃O₇₋ₓ (YBCO) phases . The compound also participates in redox reactions:

-

Oxidation: Forms CuO in the presence of oxygen.

-

Reduction: Yields metallic copper when treated with hydrogen or hydrazine .

Catalytic Applications in Organic Synthesis

Copper neodecanoate serves as a catalyst in intramolecular diamination reactions, enabling the synthesis of nitrogen-containing heterocycles. A landmark study demonstrated its efficacy in dichloroethane (DCE) solvent under microwave irradiation (120°C, 20 minutes), achieving 85–90% yields of pyrrolidines with high diastereoselectivity . This method outperforms traditional copper(II) carboxylates by minimizing substrate decomposition and expanding functional group tolerance .

Applications in Advanced Materials

Superconducting Thin Films

Copper neodecanoate is integral to the deposition of YBCO superconducting films via chemical solution deposition (CSD). When mixed with yttrium and barium carboxylates, it forms a homogeneous precursor solution that, upon annealing, crystallizes into a superconducting phase with critical temperatures (T_c) exceeding 90 K .

Conductive Inks for Printed Electronics

A breakthrough application lies in conductive ink formulations. By blending copper neodecanoate with organic solvents and reducing agents, researchers developed inks that cure at low temperatures (150–200°C). These inks achieve resistivities of 5.8 μΩ·cm, comparable to bulk copper, enabling roll-to-roll production of flexible electrodes .

Table 2: Performance Metrics of Copper Neodecanoate-Based Inks

| Property | Value |

|---|---|

| Cure Temperature | 150–200°C |

| Resistivity | 5.8 μΩ·cm |

| Adhesion (Tape Test) | >95% Retention |

| Substrate Compatibility | PET, Polyimide, Glass |

Future Research Directions

-

Nanoparticle Synthesis: Exploring copper neodecanoate as a precursor for size-controlled Cu nanoparticles, potentially enhancing catalytic and antimicrobial applications.

-

Biodegradable Electronics: Integrating the compound into transient electronics that decompose after use, reducing e-waste.

-

High-Temperature Superconductors: Optimizing CSD protocols to achieve thicker YBCO films for high-field magnets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume